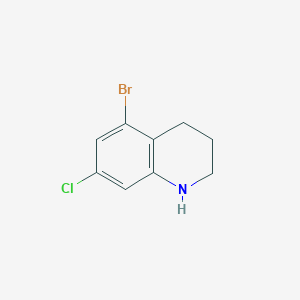

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline

Overview

Description

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline: is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of bromine and chlorine atoms at the 5th and 7th positions, respectively, on the tetrahydroquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline typically involves the bromination and chlorination of tetrahydroquinoline derivatives. One common method is the reaction of 7-chloro-1,2,3,4-tetrahydroquinoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include controlled temperature and pH to ensure selective bromination at the 5th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors. These processes are optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed:

Substitution Reactions: Formation of substituted tetrahydroquinoline derivatives.

Oxidation Reactions: Formation of quinoline derivatives.

Reduction Reactions: Formation of dihydroquinoline derivatives.

Scientific Research Applications

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studying the interactions of heterocyclic compounds with biological macromolecules.

Medicine: Investigating potential therapeutic properties, such as antimalarial and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

- 7-Chloro-1,2,3,4-tetrahydroquinoline

- 5-Bromo-4-chloro-7-azaindole

- Tetrahydroisoquinoline

Comparison: 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, 7-Chloro-1,2,3,4-tetrahydroquinoline lacks the bromine atom, which may result in different reactivity and applications .

Biological Activity

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound notable for its unique structural features, including bromine and chlorine substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its applications range from antimalarial and anticancer research to serving as a chemical building block in synthetic chemistry.

The compound's molecular formula is with a molecular weight of approximately 232.52 g/mol. The presence of halogen atoms significantly influences its reactivity and biological interactions.

Chemical Reactions

This compound can undergo various chemical transformations:

| Reaction Type | Description |

|---|---|

| Substitution | Nucleophilic substitution can occur at the bromine or chlorine sites. |

| Oxidation | Can be oxidized to form quinoline derivatives. |

| Reduction | Reduction leads to dihydroquinoline derivatives. |

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).

- IC50 Values : Preliminary studies have shown IC50 values ranging from 0.07 µM to 0.91 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics like gefitinib and lapatinib .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. Structure-activity relationship (SAR) studies suggest that modifications at the 5 and 7 positions can enhance efficacy against Plasmodium falciparum, the causative agent of malaria .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It has been suggested that it interacts with growth factor receptors like EGFR (epidermal growth factor receptor), leading to downstream signaling alterations that inhibit tumor growth .

Study on Anticancer Activity

A study published in MDPI demonstrated that derivatives of tetrahydroquinoline exhibited varying degrees of antiproliferative activity against cancer cell lines. Notably, the incorporation of electron-withdrawing groups at specific positions significantly enhanced activity .

Antimalarial Research

In a phenotypic screening study, quinazolinone derivatives were identified as novel antimalarial agents. The structure of this compound aligns with these findings, suggesting its potential as a scaffold for developing new antimalarial drugs .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 7-Chloro-1,2,3,4-tetrahydroquinoline | Lacks bromine; generally lower reactivity | Moderate anticancer activity |

| 5-Bromo-4-chloro-7-azaindole | Different ring structure; distinct reactivity | Notable antimicrobial properties |

| Tetrahydroisoquinoline | Simplified structure; less complex interactions | Limited anticancer activity |

Properties

IUPAC Name |

5-bromo-7-chloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h4-5,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLOHCCTDNVSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2Br)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.